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Compound Name:
3-Chloro-6-(4-

chlorophenyl)pyridazine

CAS No.: 58059-29-3

Cat. No.: B1601091 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 3-Chloro-6-(4-
chlorophenyl)pyridazine

This guide provides a detailed analysis of the expected spectroscopic data for 3-Chloro-6-(4-
chlorophenyl)pyridazine, a heterocyclic compound of interest to researchers in medicinal

chemistry and materials science. As experimental spectra for this specific molecule are not

widely available in public databases, this document leverages foundational spectroscopic

principles and data from closely related analogs to construct a robust, predictive framework for

its characterization. This approach serves as a practical blueprint for scientists engaged in the

synthesis and validation of novel pyridazine derivatives.

Introduction: The Pyridazine Core in Drug Discovery
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms.

This unique arrangement imparts specific electronic and hydrogen-bonding properties that

make them valuable scaffolds in drug design.[1] The pyridazine ring is a bioisostere for other

aromatic systems and its inclusion can favorably modulate properties such as solubility,

metabolic stability, and target binding affinity.[2] Accurate structural confirmation via

spectroscopy is the cornerstone of any research and development effort involving such

compounds. This guide outlines the multi-technique spectroscopic workflow required to

unambiguously identify 3-Chloro-6-(4-chlorophenyl)pyridazine.
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Molecular Structure and Isotopic Considerations
The structure of 3-Chloro-6-(4-chlorophenyl)pyridazine (CAS: 58059-29-3, Formula:

C₁₀H₆Cl₂N₂, Molecular Weight: 225.07 g/mol ) combines a chlorinated pyridazine ring with a 4-

chlorophenyl substituent.[3][4] The presence of two chlorine atoms is a critical feature, as the

natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a highly

characteristic signature in mass spectrometry, serving as a primary validation point.

Caption: Molecular structure of 3-Chloro-6-(4-chlorophenyl)pyridazine with atom numbering.

The Characterization Workflow: A Validating System
The confirmation of a synthesized molecule follows a logical and self-validating workflow. Each

step provides a piece of evidence that, when combined, creates an irrefutable structural proof.

Failure to meet the expected outcome at any stage necessitates a re-evaluation of the

preceding steps.
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Caption: Standard workflow for the synthesis and structural confirmation of a chemical entity.
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Mass Spectrometry (MS): The Isotopic Fingerprint
High-Resolution Mass Spectrometry (HRMS) provides two crucial pieces of information: the

exact mass, which confirms the elemental composition, and the isotopic pattern, which

confirms the presence of elements like chlorine and bromine.

Expertise & Causality: For 3-Chloro-6-(4-chlorophenyl)pyridazine, the molecular ion (M⁺˙)

will not be a single peak. Due to the two chlorine atoms, a characteristic cluster of peaks will

appear:

M: The peak corresponding to the molecule with two ³⁵Cl isotopes.

M+2: The peak for molecules with one ³⁵Cl and one ³⁷Cl. This peak will be approximately

66% the intensity of the M peak.

M+4: The peak for molecules with two ³⁷Cl isotopes. This peak will be approximately 10%

the intensity of the M peak.

This 9:6:1 (approximate) intensity ratio is a definitive fingerprint for a dichlorinated compound

and serves as a primary validation checkpoint.[5]

Predicted Mass Spectral Data

Ion
Predicted m/z
(Monoisotopic)

Description

[M]⁺˙ 223.9908 C₁₀H₆³⁵Cl₂N₂⁺

[M+2]⁺˙ 225.9878 C₁₀H₆³⁵Cl³⁷ClN₂⁺

[M+4]⁺˙ 227.9849 C₁₀H₆³⁷Cl₂N₂⁺

[M-Cl]⁺ 189.0298 Loss of a chlorine radical

| [C₄H₂ClN₂]⁺ | 113.9906 | Fragment from pyridazine ring cleavage |

Proposed Fragmentation Pathway: Electron Impact (EI) or Electrospray Ionization (ESI) will

generate the molecular ion. Common fragmentation pathways for similar structures involve the

loss of a chlorine radical or cleavage of the bond between the two aromatic rings.[6][7]
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[C10H6Cl2N2]⁺˙
m/z ≈ 224, 226, 228

[C10H5ClN2]⁺
m/z ≈ 189, 191

- Cl•

[C4H2ClN2]⁺
m/z ≈ 114, 116

- C6H4Cl•

Click to download full resolution via product page

Caption: A simplified fragmentation pathway for 3-Chloro-6-(4-chlorophenyl)pyridazine.

Protocol: High-Resolution Mass Spectrometry (HRMS)
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent

(e.g., acetonitrile or methanol).

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) mass

spectrometer.

Analysis Mode: Operate in positive ion mode.

Data Acquisition: Acquire data over a mass range of m/z 50-500.

Validation: Compare the measured exact mass of the [M+H]⁺ ion with the calculated value

(should be within 5 ppm). Verify the M, M+2, and M+4 isotopic pattern and intensity ratios.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
The Structural Blueprint
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule. For this compound, the key is to predict the chemical shifts and coupling patterns for

the six aromatic protons and ten carbon atoms. The analysis is informed by data from the

analog, 3-chloro-6-phenylpyridazine.[8][9]

Proton (¹H) NMR Spectroscopy
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Expertise & Causality: The molecule has two distinct aromatic systems, leading to two sets of

signals.

Pyridazine Ring: The two protons on the pyridazine ring (H4, H5) are adjacent to each other.

They will appear as two doublets due to mutual coupling. Based on the analog 3-chloro-6-

phenylpyridazine, these protons are expected in the downfield region (7.5-8.5 ppm) due to

the electron-withdrawing nature of the pyridazine nitrogens and the chlorine atom.

Chlorophenyl Ring: The 4-chloro substituent renders the phenyl ring symmetrical. The four

protons (H2', H3', H5', H6') are chemically equivalent in two pairs. This results in a classic

AA'BB' system, which often appears as two distinct doublets, each integrating to 2H.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration Assignment

~8.05 Doublet (d) ~9.0 1H H4 or H5

~7.85 Doublet (d) ~9.0 1H H5 or H4

~7.95 Doublet (d) ~8.5 2H H2', H6'

| ~7.50 | Doublet (d) | ~8.5 | 2H | H3', H5' |

Protocol: ¹H NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent

(e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

Acquisition: Acquire a standard one-dimensional proton spectrum with 16-32 scans.

Processing: Process the data with Fourier transformation, phase correction, and baseline

correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26

ppm).
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Analysis: Integrate the peaks and analyze the multiplicities and coupling constants to confirm

the assignments.

Carbon-¹³ (¹³C) NMR Spectroscopy
Expertise & Causality: Due to the molecule's symmetry, fewer than 10 signals are expected in

the ¹³C NMR spectrum.

Symmetry: C2' and C6' are equivalent, as are C3' and C5'. This reduces the number of

signals from the chlorophenyl ring from six to four.

Chemical Shifts: Carbons directly attached to electronegative atoms (N, Cl) will be shifted

significantly downfield. The C3 and C6 carbons of the pyridazine ring, and the C1' and C4'

carbons of the phenyl ring, are expected to be the most downfield signals.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm) Assignment Rationale

~160 C6
Attached to N and aryl
group

~152 C3 Attached to N and Cl

~137 C4' Attached to Cl

~134 C1'
Quaternary, attached to

pyridazine

~130 C4 Pyridazine CH

~129.5 C3'/C5' Phenyl CH

~128.5 C2'/C6' Phenyl CH

| ~125 | C5 | Pyridazine CH |

Protocol: ¹³C NMR Spectroscopy
Sample Preparation: Use the same sample prepared for ¹H NMR.
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Instrumentation: Use a 100 MHz (or corresponding frequency) NMR spectrometer.

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A sufficient number of scans (e.g.,

1024 or more) may be required due to the low natural abundance of ¹³C.

Processing & Analysis: Process the data and calibrate the spectrum to the solvent peak

(e.g., CDCl₃ at 77.16 ppm). Count the number of signals and compare their chemical shifts

to the predicted values.

Infrared (IR) Spectroscopy: Functional Group
Analysis
IR spectroscopy is excellent for identifying the presence of key functional groups and

confirming the overall structural class of the molecule.

Expertise & Causality: The IR spectrum will be dominated by vibrations characteristic of

aromatic rings and carbon-halogen bonds. While the spectrum of the unsubstituted pyridazine

ring is well-studied, the substituents will cause shifts in the peak positions.[10][11]

Predicted IR Absorption Bands

Frequency Range (cm⁻¹) Vibration Type Description

3100 - 3000 C-H Stretch
Aromatic C-H stretching
from both rings.

1600 - 1550 C=N Stretch
Characteristic stretching of the

pyridazine N=N bond.

1550 - 1400 C=C Stretch

Aromatic ring stretching

vibrations. A series of sharp

peaks is expected.

~1090 C-Cl Stretch
Strong absorption from the C-

Cl bond on the phenyl ring.

| ~830 | C-H Bend | Out-of-plane bending for a 1,4-disubstituted benzene ring. |
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Protocol: Attenuated Total Reflectance (ATR) IR
Spectroscopy

Sample Preparation: Place a small amount of the solid, purified compound directly onto the

ATR crystal.

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Acquisition: Clamp the sample to ensure good contact with the crystal. Co-add 16-32 scans

at a resolution of 4 cm⁻¹.

Analysis: Identify the characteristic peaks and compare them with the expected frequencies

for the assigned functional groups.

Conclusion
The structural confirmation of 3-Chloro-6-(4-chlorophenyl)pyridazine relies on a synergistic

application of modern spectroscopic techniques. The definitive evidence is built upon:

MS: Observation of the correct exact mass and the characteristic M/M+2/M+4 isotopic

cluster for a dichlorinated compound.

¹H NMR: The presence of two doublets for the pyridazine ring and a distinct AA'BB' pattern

(two doublets) for the 1,4-disubstituted chlorophenyl ring, with correct integrations.

¹³C NMR: The appearance of the correct number of signals (8 unique carbons) in the

expected chemical shift regions.

IR: The presence of characteristic absorption bands for aromatic C-H, C=C, C=N, and C-Cl

bonds.

When all these spectroscopic data are in agreement, the structure can be considered

unambiguously confirmed, enabling further investigation into its chemical and biological

properties.

References

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b1601091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


(No author given) (n.d.). Current time information in Cass County, US. Google Search.

Ather, A., et al. (2011). 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine. National

Center for Biotechnology Information. Available at: [Link]

Ather, A., et al. (2010). 3-Chloro-6-[(E)-2-(1-phenylethylidene)hydrazinyl]pyridazine. National

Center for Biotechnology Information. Available at: [Link]

National Center for Biotechnology Information (n.d.). 3-Chloro-6-phenylpyridazine.

PubChem. Retrieved January 26, 2026, from [Link]

Global Substance Registration System (n.d.). 3-CHLORO-6-PHENYLPYRIDAZINE. GSRS.

Retrieved January 26, 2026, from [Link]

Reva, I., et al. (2006). Infrared spectra of pyrazine, pyrimidine and pyridazine in solid argon.

ResearchGate. Available at: [Link]

Evers, E. A. I., et al. (2008). Substituted 3-Phenylpropenoates and Related Analogs: Electron

Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations.

National Center for Biotechnology Information. Available at: [Link]

Zaleski, D. P., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the

low-lying vibrational states of pyridazine isotopologues. The Journal of Chemical Physics.

Available at: [Link]

Safe, S., & Hutzinger, O. (1972). The mass spectra of polychlorinated biphenyls. Journal of

the Chemical Society, Perkin Transactions 1. Available at: [Link]

Juskaite, V., et al. (2023). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-

dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. MDPI.

Available at: [Link]

Awad, T., et al. (2007). Mass spectral fragmentation pattern of the underivatized halogenated

phenylpiperazinopropanones under EI (70 eV) conditions. ResearchGate. Available at: [Link]

Chupakhin, O. N., et al. (2019). The pyridazine heterocycle in molecular recognition and drug

discovery. National Center for Biotechnology Information. Available at: [Link]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3200832/
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2970178/
https://pubchem.ncbi.nlm.nih.gov/compound/88515
https://gsrs.ncats.nih.gov/substance/6R4KXE34TW
https://www.researchgate.net/publication/231015694_Infrared_spectra_of_pyrazine_pyrimidine_and_pyridazine_in_solid_argon
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2631628/
https://pubs.aip.org/aip/jcp/article/160/19/194304/3282250/Millimeter-wave-and-high-resolution-infrared
https://pubs.rsc.org/en/content/articlelanding/1972/p1/p19720000662
https://www.mdpi.com/1422-8739/16/4/1294
https://www.researchgate.net/figure/Mass-spectral-fragmentation-pattern-of-the-underivatized-halogenated_fig2_287474136
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6643336/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1601091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


SIELC Technologies (2018). 3-Chloro-4-methyl-6-phenylpyridazine. SIELC. Retrieved

January 26, 2026, from [Link]

Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.

Available at: [Link]

Zaleski, D. P., et al. (2024). Millimeter-wave and high-resolution infrared spectroscopy of the

low-lying vibrational states of pyridazine isotopologues. AIP Publishing. Available at: [Link]

Problems in Chemistry (2023). Mass Spectrometry Part 3- Fragmentation in Alkyl Halides.

YouTube. Available at: [Link]

3A Senrise (n.d.). 58059-29-3 | 3-Chloro-6-(4-chlorophenyl)pyridazine. 3ASenrise.

Retrieved January 26, 2026, from [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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